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molecular formula C11H8BrNO3 B1376456 4-Bromo-6-methoxyquinoline-3-carboxylic acid CAS No. 872714-51-7

4-Bromo-6-methoxyquinoline-3-carboxylic acid

Cat. No. B1376456
M. Wt: 282.09 g/mol
InChI Key: QUILZJCQPOYYTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691850B2

Procedure details

To a solution of 4-Bromo-6-methoxyquinoline-3-carboxylic acid (34 g, 0.121 mole), triethylamine (141 mL) and tert-butanol (181 mL) in dry DMF (400 mL) was added diphenylphosphoryl azide (36.6 g, 28.6 mL, 0.133 mole). The mixture was heated at 100° C. for 1 h (see Note), then cooled and concentrated. The residue was dissolved in CH2Cl2 and washed with water (some insoluble material was removed by filtration). The aqueous phase was extracted with dichloromethane and the combined organics were dried (Na2SO4) and concentrated. Chromatography on silica gel (1 kg, 1:1 ether/light petroleum ether) gave the carbamate (22.7 g, 53%): MS (ES) m/e 309/311 (M+H)+, 354/6.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
141 mL
Type
reactant
Reaction Step One
Quantity
181 mL
Type
reactant
Reaction Step One
Quantity
28.6 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
53%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[CH:4][C:3]=1C(O)=O.C([N:19]([CH2:22]C)CC)C.[C:24]([OH:28])([CH3:27])([CH3:26])[CH3:25].C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:36])C=CC=CC=1>CN(C=O)C>[C:24]([O:28][C:22](=[O:36])[NH:19][C:3]1[CH:4]=[N:5][C:6]2[C:11]([C:2]=1[Br:1])=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=2)([CH3:27])([CH3:26])[CH3:25]

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
BrC1=C(C=NC2=CC=C(C=C12)OC)C(=O)O
Name
Quantity
141 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
181 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
28.6 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CH2Cl2
WASH
Type
WASH
Details
washed with water (some insoluble material
CUSTOM
Type
CUSTOM
Details
was removed by filtration)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC=1C=NC2=CC=C(C=C2C1Br)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22.7 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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